molecular formula C31H37BrN2O5 B11546954 N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide

N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide

Cat. No.: B11546954
M. Wt: 597.5 g/mol
InChI Key: MHROAILSNNUHAL-QNKGDIEWSA-N
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Description

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE is a complex organic compound that features a combination of bromophenyl, methoxyphenyl, and octyloxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of an appropriate acyl hydrazide with a substituted benzaldehyde under reflux conditions in the presence of a suitable solvent like ethanol.

    Condensation reaction: The resulting hydrazone is then subjected to a condensation reaction with a substituted phenoxyacetic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Final product formation: The final product is obtained after purification, typically through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted bromophenyl derivatives.

Scientific Research Applications

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE is unique due to the presence of both bromophenyl and octyloxyphenoxy groups, which may confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C31H37BrN2O5

Molecular Weight

597.5 g/mol

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]-5-methoxyphenyl]methylideneamino]-2-(4-octoxyphenoxy)acetamide

InChI

InChI=1S/C31H37BrN2O5/c1-3-4-5-6-7-8-18-37-27-12-14-28(15-13-27)38-23-31(35)34-33-21-25-20-29(36-2)16-17-30(25)39-22-24-10-9-11-26(32)19-24/h9-17,19-21H,3-8,18,22-23H2,1-2H3,(H,34,35)/b33-21+

InChI Key

MHROAILSNNUHAL-QNKGDIEWSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OCC3=CC(=CC=C3)Br

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)OCC3=CC(=CC=C3)Br

Origin of Product

United States

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